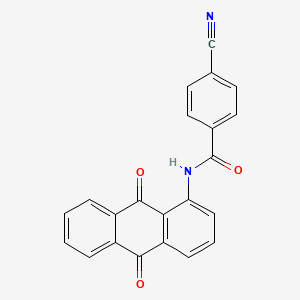

4-氰基-N-(9,10-二氧代-9,10-二氢蒽-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound with the molecular formula C22H12N2O3 . It is a derivative of anthraquinone, which is a type of aromatic organic compound . This compound is of interest due to its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of “4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” has been reported in the literature . The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized compound was characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Molecular Structure Analysis

The molecular structure of “4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” has been analyzed using various spectroscopic methods . These methods include 1H-NMR, 13C-NMR, IR, and GC-MS, which provide detailed information about the structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” include a predicted boiling point of 538.8±50.0 °C, a predicted density of 1.42±0.1 g/cm3, and a predicted pKa of 11.83±0.20 .科学研究应用

抗菌应用

研究表明,使用与4-氰基-N-(9,10-二氧代-9,10-二氢蒽-1-基)苯甲酰胺结构相关的化合物可以合成具有潜在抗菌性能的新型衍生物。例如,通过涉及噻唑烷酮、噻唑啉和噻吩的反应合成的衍生物表现出有希望的抗菌活性。这些发现突出了这些化合物为开发新的抗菌剂做出贡献的潜力 (Gouda, Berghot, Shoeib, & Khalil, 2010).

比色传感

4-氰基-N-(9,10-二氧代-9,10-二氢蒽-1-基)苯甲酰胺相关的化合物已被探索其在比色传感应用中的潜力,特别是用于检测氟离子。一项针对N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物的研究揭示了它们响应氟阴离子浓度表现出剧烈颜色转变的能力,证明了它们在溶液中肉眼检测氟阴离子的效用 (Younes et al., 2020).

有机发光二极管 (OLED)

4-氰基-N-(9,10-二氧代-9,10-二氢蒽-1-基)苯甲酰胺固有的分子结构促进了其在 OLED 领域的应用。研究表明,基于双蒽的供体-受体型化合物(它们具有相似的蒽核)可以作为 OLED 中高效的深蓝色发光掺杂剂。这些发现表明,核心结构的修改可以显着提高发光效率和色纯度,使其成为先进显示和照明技术的宝贵材料 (Hu et al., 2014).

新型化合物的合成

4-氰基-N-(9,10-二氧代-9,10-二氢蒽-1-基)苯甲酰胺的化学柔性促进了它作为合成复杂分子的前体的使用。例如,在镍/路易斯酸催化下,涉及氰基甲酸酯和氰基甲酰胺与炔烃的反应已被用于制备 β-氰基取代的丙烯酸酯和丙烯酰胺。这些过程强调了该化合物在合成用于进一步化学转化的通用构建模块中的作用,为新材料和治疗剂的开发做出了贡献 (Hirata et al., 2010).

作用机制

Target of Action

The primary target of 4-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets .

Mode of Action

It is known that this compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with its targets by coordinating to a metal and bringing it in proximity to C-H bonds to be functionalized .

属性

IUPAC Name |

4-cyano-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O3/c23-12-13-8-10-14(11-9-13)22(27)24-18-7-3-6-17-19(18)21(26)16-5-2-1-4-15(16)20(17)25/h1-11H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRGVUCKMDXEQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-fluorophenyl)urea](/img/structure/B2828098.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)thiourea](/img/structure/B2828099.png)

![2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2828101.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2828102.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2828103.png)

![4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2828105.png)